molecular formula C14H21ClN2O3S B1584693 Tosyl-L-lysine chloromethyl ketone CAS No. 2364-87-6

Tosyl-L-lysine chloromethyl ketone

Cat. No. B1584693
CAS RN: 2364-87-6
M. Wt: 332.8 g/mol
InChI Key: RDFCSSHDJSZMTQ-ZDUSSCGKSA-N
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Description

Tosyl-L-lysine chloromethyl ketone (TLCK) is an active site-directed agent that inhibits serine proteinases with trypsin-like activity . It is also known to inactivate serine proteases such as trypsin and clostripain .


Molecular Structure Analysis

The molecular formula of TLCK is C14H21ClN2O3S . The exact molecular structure analysis is not provided in the search results.


Chemical Reactions Analysis

TLCK is known to react with histidine or cysteine residues at the active site of enzymes . It is used as an alkylating reagent .


Physical And Chemical Properties Analysis

TLCK is a powder with a molecular weight of 369.31 . It is soluble in water up to 50 mg/mL .

Scientific Research Applications

Inhibition in Protein Synthesis

Tosyl-L-lysine chloromethyl ketone (TLCK) has been shown to be a potent inhibitor of protein synthesis. In research conducted by Freedman et al. (1973), TLCK was found to rapidly and irreversibly inhibit protein synthesis in rabbit reticulocytes. This inhibition led to a conversion of polyribosomes to single ribosomes not attached to mRNA, indicating a major effect on polyribosome formation and initiation of globin chain synthesis (Freedman, M., Friedberg, D., Mucha, J., & Troll, W., 1973).

Enzyme Modification and Activity

Research by Whitaker and Perez-Villase ñor (1968) demonstrated that reaction of papain with TLCK results in a complete loss of enzymatic activity, specifically targeting the sole sulfhydryl group on the cysteine residue of papain. This study highlights the chemical specificity of TLCK in modifying enzyme activity (Whitaker, J., & Perez-Villase ñor, J., 1968).

Effect on Globin Chain Synthesis

Another study by Mbikay and Garrick (1981) revealed that TLCK, when added to rabbit reticulocytes, inhibits the synthesis of α globin chain more than that of β chain. This finding suggests that TLCK could be used to study differential effects at the level of peptide initiation on various mRNAs (Mbikay, M., & Garrick, M., 1981).

Inhibition of Protein Kinase C

Solomon et al. (1985) found that TLCK inhibits protein kinase C, whether or not the enzyme is regulated by Ca2+ and phospholipid. The study suggests that the lysyl moiety of TLCK may be specifically recognized by the active site of protein kinase C, providing insights into the structural relationship between protein kinase C and cAMP-dependent protein kinase (Solomon, D., O'Brian, C., & Weinstein, I., 1985).

Role in Tumorigenesis Studies

Tosyl lysine chloromethyl ketone has been used in studies related to tumorigenesis. Research by Troll et al. (1970) demonstrated that TLCK, along with other protease inhibitors, can inhibit tumorigenesis initiated in mouse skin (Troll, W., Klassen, A., & Janoff, A., 1970).

Additional Research Areas

Other research areas where TLCK has been applied include studies on enzyme purification and characteristics (Li et al., 2012), inhibition of chromatin solubilization (Krueger, 1983), and effects on various cellular processes, such as uridine diphosphoglucose pyrophosphorylase activity (De Toma, F. J., Kindwall, K., & Reardon, C., 1977)

Safety And Hazards

TLCK is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity upon single exposure, particularly affecting the respiratory system .

Future Directions

The antioxidative action of TLCK prevents the death of glutathione-depleted cardiomyocytes induced by hydrogen peroxide . This suggests that TLCK-sensitive serine proteases play a crucial role in cell death mechanisms upstream of mitochondrial demise and thus, may serve as therapeutic targets in diseases, where oxidative stress and intrinsic pathways of programmed cell death mediate neuronal cell death .

properties

IUPAC Name

N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O3S/c1-11-5-7-12(8-6-11)21(19,20)17-13(14(18)10-15)4-2-3-9-16/h5-8,13,17H,2-4,9-10,16H2,1H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFCSSHDJSZMTQ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCN)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048459
Record name N-alpha-p-Tosyl-L-lysine chloromethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tosyl-L-lysine chloromethyl ketone

CAS RN

2364-87-6
Record name Tosyl-L-lysine chloromethyl ketone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2364-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tosyllysyl chloromethyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-alpha-p-Tosyl-L-lysine chloromethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,490
Citations
DH Solomon, CA O'Brian, IB Weinstein - FEBS letters, 1985 - Elsevier
Na-Tosyl-L-lysine chloromethyl ketone and Na-tosyl-L-phenylalanine chloromethyl ketone … Na-Tosyl-L-lysine chloromethyl ketone and Na-tosyl-L-phenylalanine chloromethyl ketone …
Number of citations: 62 www.sciencedirect.com
A Kupfer, V Gani, JS Jimenez… - Proceedings of the …, 1979 - National Acad Sciences
… bis(13-aminoethyl ether)-N,N,N',N'-tetraacetic acid; Mes, 2-(N-morpholino)ethanesulfonic acid; Nbs2, 5,5'-dithiobis(2-nitrobenzoic acid); TLCK, Na-tosyl-L-lysine chloromethyl ketone; …
Number of citations: 92 www.pnas.org
Y Zick, R Cesla, S Shaltiel - Proceedings of the National …, 1980 - National Acad Sciences
… This paper shows that under appropriate, mild conditions Na-tosyl-L-lysine chloromethyl ketone (TosLysCH2Cl)originally designed to label the active site of trypsin (16)] inhibits …
Number of citations: 12 www.pnas.org
JL Zhang, Y Yamaguchi, K Mori, K Okabe… - Journal of Surgical …, 2001 - Elsevier
Background. Serine protease inhibitors have profound suppressive effects on cellular and humoral immune responses. We investigated the effect of a serine protease inhibitor, N-α-tosyl…
Number of citations: 6 www.sciencedirect.com
K Ikegami, S Kato, T Koike - Brain research, 2004 - Elsevier
… We found that N-alpha-p-tosyl-l-lysine chloromethyl ketone (TLCK), the trypsin-like serine protease inhibitor, but not N-p-tosyl-l-phenylalanine chloromethyl ketone (TPCK), the …
Number of citations: 25 www.sciencedirect.com
FM Cowan, CA Broomfield, DE Lenz… - Journal of Applied …, 2001 - Wiley Online Library
… The present study tested the effect of N-tosylL-lysine chloromethyl ketone (TLCK), an inhibitor of trypsin-like serine proteases, on soman-induced toxic signs (convulsions, righting reflex) …
AM Gilles, B Keil - FEBS letters, 1984 - Wiley Online Library
… The rapid reaction of a-clostripain with tosyl-L-lysine chloromethyl ketone results in a complete loss of activity and in the disappearance of one titratable SH group whereas the number …
Number of citations: 23 febs.onlinelibrary.wiley.com
VB Schini-Kerth, M Boese, R Busse… - … , and vascular biology, 1997 - Am Heart Assoc
… These responses were blunted when the segments were incubated with the cytokine and N-α-tosyl-l-lysine chloromethyl ketone. The present observations indicate that protease …
Number of citations: 26 www.ahajournals.org
MA Lea, MR Koch - Journal of the National Cancer Institute, 1979 - academic.oup.com
… The inhibitory effect of N-tosyl-L-lysine chloromethyl ketone (TLCK) on incorporation of 3 H-labeled amino acids was observed in both the slowly growing hepatoma 7787 and the …
Number of citations: 6 academic.oup.com
VT Heussler, PC Fernandez, J Machado… - Cell Death & …, 1999 - nature.com
… , albeit indirectly, by the fact that glutathione has been shown to prevent the inhibition of transcription in transformed cells by the closely related N-tosyl-L-lysinechloromethyl ketone, a …
Number of citations: 36 www.nature.com

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